

The Pharmacokinetics and Pharmacodynamics of Dimesna: A Technical Guide

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Compound of Interest

Compound Name: Dimesna-d8

Cat. No.: B13715549

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Introduction

Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a critical component in the supportive care of cancer patients undergoing treatment with oxazaphosphorine chemotherapeutic agents such as ifosfamide and cyclophosphamide. While Mesna is the active uroprotective agent, Dimesna plays a crucial role as its inactive circulating prodrug. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Dimesna, with a focus on its conversion to Mesna and its ultimate mechanism of action in preventing hemorrhagic cystitis. It is important to note that **Dimesna-d8**, a deuterated form of Dimesna, is not a therapeutic agent but rather a labeled internal standard used in bioanalytical assays to quantify Dimesna.

Pharmacokinetics

The pharmacokinetic profile of Dimesna is intrinsically linked to that of Mesna. Following administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Dimesna. Dimesna is then filtered by the glomeruli in the kidneys and subsequently reduced back to the active thiol compound, Mesna, in the renal tubules. This targeted reactivation in the urinary tract is central to its uroprotective efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Dimesna and Mesna from studies in healthy volunteers and bone marrow transplant patients.

Table 1: Pharmacokinetic Parameters of Dimesna in Plasma

Parameter	Healthy Volunteers (Single 800 mg IV Mesna Dose)[1]	Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2]
Half-life ($t_{1/2}$)	1.17 ± 0.32 h	1.29 ± 0.6 h
Mean Residence Time (MRT)	-	6.68 ± 1.05 h

Table 2: Pharmacokinetic Parameters of Mesna in Plasma

Parameter	Healthy Volunteers (Single 800 mg IV Mesna Dose)[1]	Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2]
Distribution Half-life ($t_{1/2\alpha}$)	-	0.12 ± 0.15 h
Elimination Half-life ($t_{1/2\beta}$)	21.8 ± 3.1 min	2.12 ± 1.61 h
Volume of Distribution (Vd)	-	Central (V _{dc}): 0.324 ± 0.336 L/kg Steady State (V _{dss}): 1.09 ± 1.18 L/kg Postdistributive (V _{dβ}): 2.09 ± 3.0 L/kg
Total Clearance (Cl)	1.23 ± 0.31 L/kg/h	0.755 ± 0.507 L/h/kg
Mean Residence Time (MRT)	-	6.77 ± 0.72 h

Table 3: Urinary Excretion of Dimesna and Mesna

Parameter	Healthy Volunteers (Single 800 mg IV Mesna Dose)[1]	Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)
Fraction of Dose Excreted in Urine (fu) as Mesna (20h)	-	0.361 ± 0.15
Fraction of Dose Excreted in Urine (fu) as Dimesna (20h)	-	0.482 ± 0.25
Renal Clearance (CIR) of Mesna	0.413 ± 0.136 L/kg/h (first 4h)	0.244 ± 0.201 L/h/kg
Renal Clearance (CIR) of Dimesna	-	0.157 ± 0.156 L/h/kg

Experimental Protocols

Study in Bone Marrow Transplant Patients

- Objective: To examine the pharmacokinetics of Mesna and Dimesna in patients undergoing bone marrow transplantation receiving Mesna for uroprotection.
- Study Population: Patients undergoing bone marrow transplantation.
- Dosing Regimen: A total dose of 130 mg/kg of Mesna was administered intravenously, with a 30 mg/kg bolus dose followed immediately by a 100 mg/kg infusion over 12 hours.
- Sample Collection: Blood and urine samples were collected at various time intervals after administration.
- Analytical Method: Plasma and urine concentrations of Mesna and Dimesna were determined using liquid chromatography with electrochemical detection. Dimesna was quantified after reduction to Mesna with sodium borohydride.

Study in Healthy Volunteers

- Objective: To investigate the pharmacokinetics of intravenous and oral Mesna and its disulfide, Dimesna, in healthy subjects.

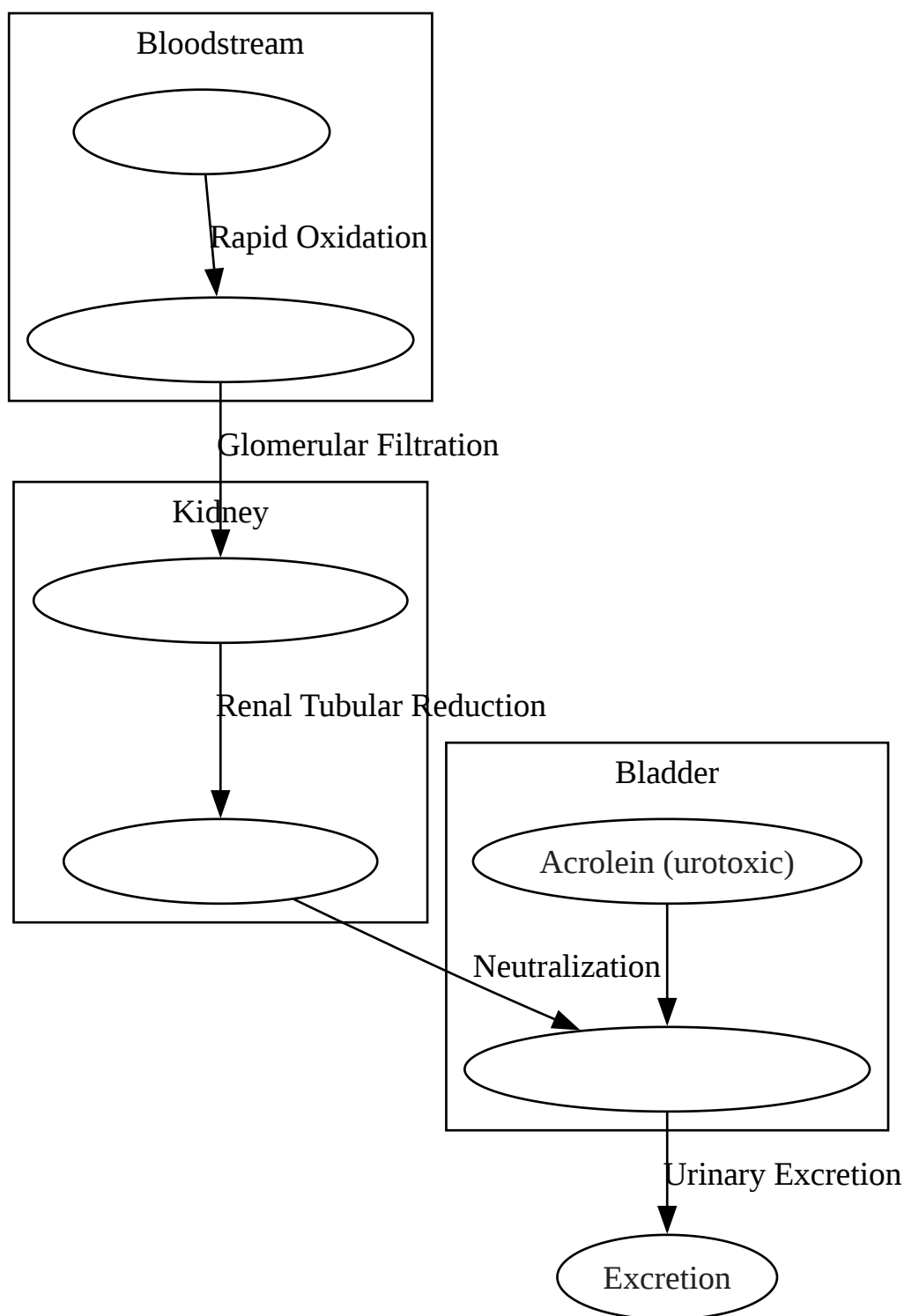
- Study Population: Six healthy volunteers.
- Dosing Regimen: A single intravenous dose of 800 mg of Mesna.
- Sample Collection: Plasma and urine samples were collected.
- Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical detection was used to measure Mesna and Dimesna concentrations.

Pharmacodynamics

The primary pharmacodynamic effect of Dimesna is its contribution to the uroprotective action of Mesna. Dimesna itself is inactive; its pharmacodynamic activity is realized upon its reduction to Mesna in the kidneys.

Mechanism of Uroprotection

The urotoxic metabolites of ifosfamide and cyclophosphamide, primarily acrolein, accumulate in the bladder and cause damage to the urothelium, leading to hemorrhagic cystitis. Mesna, with its free thiol group, reacts with acrolein in the urine to form a stable, non-toxic thioether, which is then excreted.

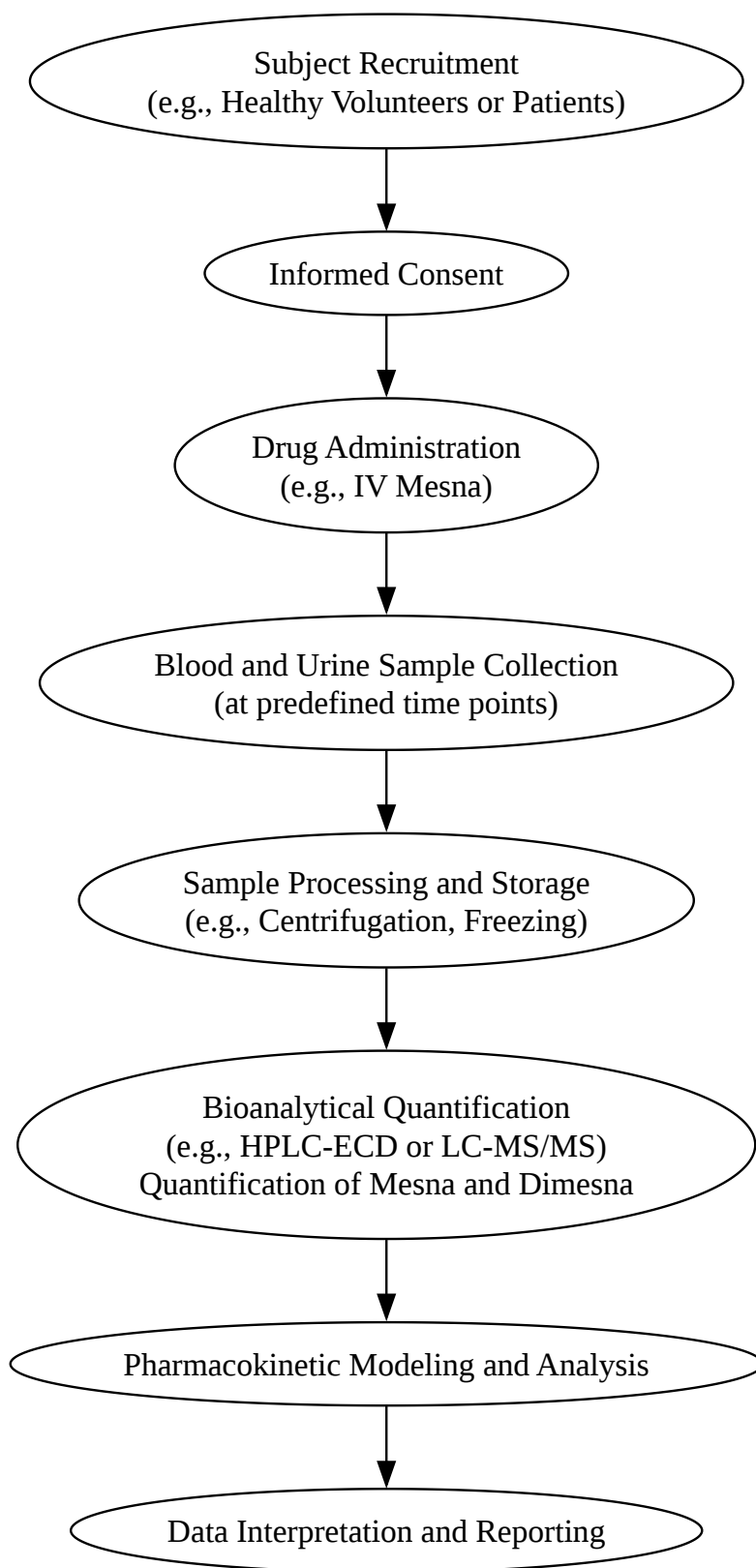


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Caption: Metabolic activation and uroprotective mechanism of Dimesna/Mesna.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Dimesna and Mesna.



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Caption: Workflow of a typical pharmacokinetic study for Dimesna/Mesna.

Conclusion

Dimesna serves as a stable, inactive prodrug that is efficiently converted to the active uroprotectant Mesna within the kidneys. This targeted delivery system ensures high concentrations of the active thiol compound in the urine where it is needed to neutralize the toxic metabolites of oxazaphosphorine chemotherapy, thereby minimizing systemic exposure and potential side effects. A thorough understanding of the pharmacokinetics and pharmacodynamics of Dimesna and Mesna is essential for optimizing dosing strategies and ensuring patient safety during cancer treatment.

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